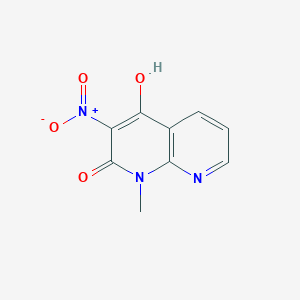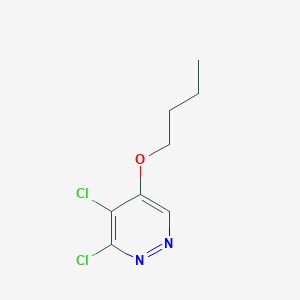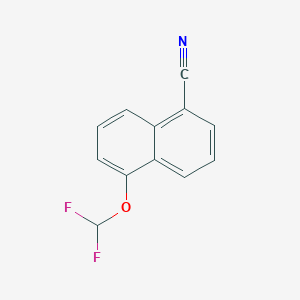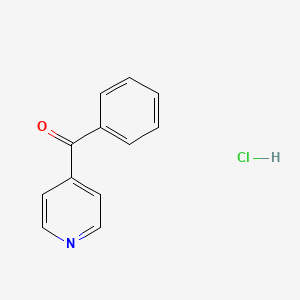
4-Methoxy-N-(trimethylsilyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-(trimethylsilyl)benzamide is an organic compound that belongs to the benzamide family. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of the methoxy group and the trimethylsilyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-N-(trimethylsilyl)benzamide can be synthesized through the direct condensation of 4-methoxybenzoic acid and trimethylsilylamine. The reaction is typically carried out in the presence of a catalyst such as diatomite earth immobilized with a Lewis acidic ionic liquid like zirconium tetrachloride. Ultrasonic irradiation is often used to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the trimethylsilyl group with other nucleophiles.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for deprotonation and subsequent nucleophilic acyl substitution.
Organolithium and Organomagnesium Reagents: Employed in nucleophilic acyl substitution reactions under controlled conditions to prevent side reactions.
Major Products
α-Sulfenylated Ketones: Formed through the reaction with methyl sulfides.
Amines: Produced by the reduction of the carbonyl group in the benzamide.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-(trimethylsilyl)benzamide involves its interaction with nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, making the compound more stable and less reactive under certain conditions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Methoxy-N-(trimethylsilyl)benzamide is unique due to the presence of both the methoxy and trimethylsilyl groups. These functional groups confer specific reactivity and stability, making the compound suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
61511-53-3 |
|---|---|
Molekularformel |
C11H17NO2Si |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
4-methoxy-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C11H17NO2Si/c1-14-10-7-5-9(6-8-10)11(13)12-15(2,3)4/h5-8H,1-4H3,(H,12,13) |
InChI-Schlüssel |
PECIDFGKWVCPBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)

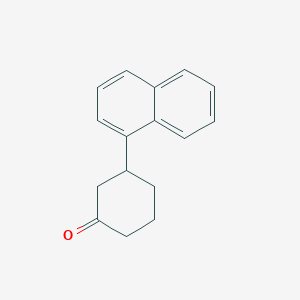
![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)

![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)
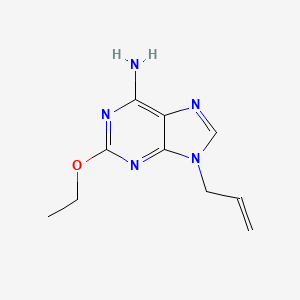
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)
